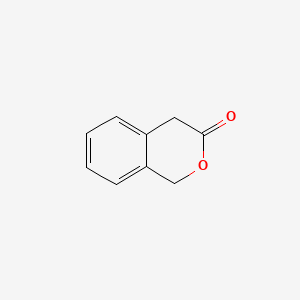

3-Isochromanone

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dihydroisochromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9-5-7-3-1-2-4-8(7)6-11-9/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHLUZUMRJQEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195960 | |

| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4385-35-7 | |

| Record name | 3-Isochromanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4385-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4385-35-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Dihydro-3H-2-benzopyran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-dihydro-3H-2-benzopyran-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Isochromanone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J87XDF6HE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Isochromanone chemical structure and IUPAC name

An In-depth Technical Guide to 3-Isochromanone for Researchers and Drug Development Professionals

Introduction

This compound, a heterocyclic compound belonging to the lactone class of organic molecules, has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique structural framework serves as a versatile scaffold for the synthesis of more complex molecules, including natural products and pharmacologically active agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a particular focus on its role in drug development.

Chemical Structure and IUPAC Name

The chemical structure of this compound consists of a bicyclic system where a benzene (B151609) ring is fused to a dihydropyranone ring. The systematic IUPAC name for this compound is 3,4-dihydro-1H-isochromen-3-one .

Chemical Structure:

-

Molecular Formula: C₉H₈O₂

-

CAS Number: 4385-35-7

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 148.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 80-82 °C |

| Boiling Point | 130 °C at 1 mmHg |

| Solubility | Soluble in methanol (B129727) and chloroform; sparingly soluble in water.[1] |

| ¹H NMR (CDCl₃) | δ 7.20-7.40 (m, 4H, Ar-H), 5.30 (s, 2H, Ar-CH₂-O), 3.70 (s, 2H, CH₂-C=O) |

| ¹³C NMR (CDCl₃) | δ 171.0 (C=O), 138.0, 134.0, 129.0, 128.0, 127.5, 125.0 (aromatic C), 70.0 (O-CH₂), 35.0 (CH₂) |

| IR (KBr, cm⁻¹) | ~1745 (C=O, ester), ~1240 (C-O stretch) |

| Mass Spectrum (m/z) | 148 (M+), 104, 90 |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: From o-Tolylacetic Acid

This industrial-scale synthesis involves the chlorination of o-tolylacetic acid followed by intramolecular cyclization.[2][3][4]

Step 1: Chlorination of o-Tolylacetic Acid

-

Charge a glass-lined reactor with o-tolylacetic acid (1.0 eq) and a suitable inert solvent such as chlorobenzene.

-

Heat the mixture to 75-80 °C with stirring.

-

Add a free radical initiator, for example, 2,2'-azobis(2-methylbutyronitrile) (B80015) (AIBN), dissolved in a small amount of the solvent.

-

Slowly add sulphuryl chloride (SO₂Cl₂) (1.1-1.2 eq) over 3-4 hours, maintaining the temperature at 75-80 °C.

-

After the addition is complete, hold the reaction mixture at the same temperature for 1 hour to ensure complete reaction.

Step 2: Cyclization to this compound

-

Cool the reaction mixture to 60 °C.

-

Slowly add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) followed by a catalytic amount of potassium iodide (KI).

-

Adjust the pH to approximately 6.8 with a 20% aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the phases to separate and collect the organic layer.

-

Wash the organic layer with water and then dry it over anhydrous magnesium sulfate (B86663).

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization from a suitable solvent system, such as methylcyclohexane, to yield this compound as a crystalline solid.

Method 2: Baeyer-Villiger Oxidation of 2-Indanone (B58226)

This method utilizes a Baeyer-Villiger rearrangement to convert a cyclic ketone into a lactone.

Step 1: Oxidation Reaction

-

Dissolve 2-indanone (1.0 eq) in an appropriate solvent like dichloromethane (B109758) (CH₂Cl₂).

-

Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.5 eq), portion-wise to the solution while maintaining the temperature at room temperature.

-

Stir the reaction mixture for 40-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Work-up and Purification

-

Filter the reaction mixture to remove the precipitated meta-chlorobenzoic acid.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with a saturated aqueous solution of sodium sulfite (B76179) (Na₂SO₃) to reduce excess peroxy acid.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to obtain pure this compound.[1]

Applications in Drug Development and Agrochemicals

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds.

-

Pharmaceuticals: It is a key building block for the synthesis of certain isoquinoline (B145761) alkaloids and their analogs, which have shown a wide range of pharmacological activities, including potential as vasorelaxants.

-

Agrochemicals: The compound is utilized in the production of fungicides.[1] Its derivatives have been shown to possess fungicidal properties, making them valuable in the development of new crop protection agents. The mechanism of action is believed to involve the inhibition of crucial fungal enzymes.[1]

Fungicidal Mechanism of Action: A Proposed Pathway

While the specific molecular targets of this compound-based fungicides are a subject of ongoing research, a plausible mechanism of action involves the inhibition of key fungal metabolic pathways. The following diagram illustrates a generalized workflow of how such a fungicide might disrupt fungal cell integrity.

Caption: Proposed fungicidal mechanism of a this compound derivative.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical structure and a range of interesting physicochemical properties. The synthetic protocols outlined in this guide provide reliable methods for its preparation in a laboratory or industrial setting. Its utility as a versatile intermediate, particularly in the development of new pharmaceuticals and agrochemicals, underscores its importance in modern chemical research. Further investigation into the biological activities of novel this compound derivatives is a promising area for future drug discovery and development efforts.

References

A Comprehensive Technical Guide to 3-Isochromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Isochromanone, a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, experimental protocols for its synthesis, and a summary of its known and potential biological activities, making it a valuable resource for professionals in research and drug development.

Core Data and Physicochemical Properties

This compound, also known as 1,4-dihydro-3H-2-benzopyran-3-one, is a white to off-white crystalline solid.[1] Its fundamental properties are summarized in the table below for quick reference.

| Identifier | Value | Reference |

| CAS Number | 4385-35-7 | [2][3][4][5][6][7][8] |

| Molecular Formula | C₉H₈O₂ | [2][3][4][6] |

| Molecular Weight | 148.16 g/mol | [2][3][5][6][7] |

| IUPAC Name | 3,4-dihydro-1H-2-benzopyran-3-one | [4] |

| Synonyms | Isochroman-3-one | [2] |

| Appearance | White to yellow crystalline powder or crystals | [4] |

| Melting Point | 80-84 °C | [2][9] |

| Boiling Point | 130 °C at 1 mmHg | [2][10] |

| Solubility | Slightly soluble in Chloroform and Methanol.[2] Nearly insoluble in water.[1] |

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been reported. Below are detailed experimental protocols for two common methods.

2.1. Synthesis from o-Tolylacetic Acid

This method involves the chlorination of o-tolylacetic acid followed by intramolecular cyclization.

-

Step 1: Chlorination

-

Dry o-tolylacetic acid (50 g, 0.326 mol) in fluorobenzene (B45895) (76.7 g) by azeotropic distillation and cool the mixture to 60°C.[3]

-

Add AIBN (2.13 g, 0.013 mol) in one portion.[3]

-

Over a period of 3 hours, add sulphuryl chloride (49.8 g, 0.358 mol) while maintaining the temperature at 60-62°C.[3]

-

-

Step 2: Cyclization and Isolation

-

Slowly add a 20% aqueous solution of potassium bicarbonate (60.6 g, 0.121 mol) to the reaction mixture, followed by potassium iodide (0.22 g).[3]

-

Slowly add solid potassium bicarbonate (20.95 g, 0.209 mol) and continue stirring for 1 hour at 60°C.[3]

-

Add another portion of solid potassium bicarbonate (7.9 g) and stir for an additional 15 minutes at 60°C.[3]

-

Allow the mixture to cool to room temperature overnight under a nitrogen atmosphere.[3]

-

Warm the mixture to 65°C and separate the aqueous and organic layers.[3]

-

Dilute the organic layer with fluorobenzene (50 ml) and dry it by azeotropic distillation.[3]

-

Slowly add cyclohexane (B81311) at 60-65°C to precipitate the product.[3]

-

Cool the mixture to approximately 5°C, filter the solids, and dry to yield this compound.[3] The reported yield is 56.3%.[3]

-

2.2. Synthesis from Indene (B144670)

This two-step synthesis proceeds through an intermediate product.

-

Step 1: Formation of the Intermediate

-

To a mixture of formic acid (88%, 200 mL) and hydrogen peroxide (30%, 30.0 mL, 0.34 mol), add indene (32.3 g, 0.25 mol) dropwise over 1 hour.[2]

-

Stir the mixture at room temperature for 12 hours.[2]

-

Remove the solvent and purify further at 40 mbar and 50-60°C to obtain the crude intermediate.[2]

-

Add the crude product to sulfuric acid (7%, 500 mL) and perform steam distillation to isolate the intermediate product as a white solid.[2]

-

-

Step 2: Baeyer-Villiger Oxidation

-

Combine a solution of the intermediate from Step 1 (20.0 g, 151 mmol) in CH₂Cl₂ (500 mL) with m-CPBA (56.0 g, 227 mmol).[2]

-

Stir the mixture at room temperature for 40 hours.[2]

-

Filter the resulting precipitate and neutralize the filtrate with a saturated NaHCO₃ solution.[2]

-

Extract the aqueous layer with CH₂Cl₂ (4 x 100 mL).[2]

-

Wash the combined organic layers with a saturated Na₂S solution (100 mL) and dry over Na₂SO₄.[2]

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography to obtain this compound as a white solid.[2] The reported yield is 70%.[2]

-

Logical and Experimental Workflows

The synthesis and application of this compound can be visualized through the following diagrams.

Caption: A simplified workflow for the synthesis of this compound from o-tolylacetic acid.

Caption: Logical relationship of this compound as a precursor to diverse bioactive molecules.

Biological Activities and Potential Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules and has been investigated for its own biological properties.[7]

4.1. Known and Potential Biological Activities

| Activity | Description | Reference |

| Fungicidal | Has been described as a fungicide with long-lasting effects and systemic absorption. | [2] |

| Anti-inflammatory | Explored for potential anti-inflammatory properties. | [7] |

| Antioxidant | Investigated for potential antioxidant activities. | [7] |

| Pharmaceutical Intermediate | A key building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. | [7] |

The broader class of isochroman (B46142) derivatives exhibits a wide range of pharmacological activities, including effects on the central nervous system, as well as antimicrobial, antihypertensive, and antitumor properties.[11]

4.2. Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, studies on structurally related compounds offer insights into potential mechanisms of action. For instance, 3-phenyl-1H-isochroman-1-one analogues, which are derivatives of this compound, have shown potent antiplatelet activity, which may be mediated through the inhibition of the cyclooxygenase-1 (COX-1) enzyme.[12]

Caption: A potential mechanism of action for this compound derivatives in mediating anti-inflammatory and antiplatelet effects via COX-1 inhibition.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. A proton nuclear magnetic resonance (¹H NMR) spectrum is available for this compound, which is crucial for its identification and purity assessment.[6]

Conclusion

This compound is a versatile heterocyclic compound with a well-defined chemical profile and established synthetic routes. Its role as a key intermediate in the synthesis of a wide array of biologically active molecules, coupled with its own potential pharmacological properties, underscores its importance in medicinal chemistry and drug discovery. Further research into its specific molecular targets and signaling pathways will be crucial in fully realizing its therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. "A Process For The Preparation Of 3 Isochromanone" [quickcompany.in]

- 6. This compound(4385-35-7) 1H NMR [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. CN1653058A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 9. This compound 98 4385-35-7 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical properties of 3-Isochromanone melting point and solubility

This technical guide provides an in-depth overview of the key physical properties of 3-Isochromanone (CAS 4385-35-7), a lactone derivative utilized as an intermediate in the synthesis of pharmaceuticals and agricultural products.[1][2] The focus is on its melting point and solubility, critical parameters for professionals in research, development, and quality control.

Quantitative Data Summary

The physical characteristics of this compound have been reported across various sources. At room temperature, it presents as a white to off-white or pale beige crystalline solid.[1][3][4] The following tables summarize the reported quantitative data for its melting point and solubility.

Table 1: Reported Melting Point of this compound

| Melting Point (°C) | Reference Type |

| 79 - 80 | Experimental Result[5][6] |

| 80 - 82 | Literature Value[4][5][7][8] |

| 82 - 83 | -[9] |

| 82.0 - 84.0 | Specification[3] |

| 82.4 - 83.8 | Experimental Result[10] |

| 83 | Reference Value[3] |

Table 2: Reported Solubility of this compound

| Solvent | Solubility Description | Conditions |

| Water | Nearly Insoluble[1] | - |

| Methanol | Soluble / Slightly Soluble[3][4][5][7][8] | - |

| Chloroform | Slightly Soluble[4][5][7][8] / Moderately Soluble[1] | Heated, Sonicated[4][5][7][8] |

| Acetone | Moderately Soluble / Easily Soluble[1] | - |

| Ethanol | Moderately Soluble[1] | - |

| Dichloroethane | Easily Soluble[1] | - |

Experimental Protocols

Detailed experimental protocols for the quantitative determination of solubility are not extensively described in the literature. However, methods for the synthesis, purification, and subsequent melting point determination are well-documented. The melting point is a key metric for assessing the purity of the final product.

Protocol for Synthesis, Purification, and Melting Point Determination

This protocol is a synthesized example based on common procedures reported in the literature for preparing this compound from o-tolylacetic acid.[5][6][10]

1. Synthesis Stage (Chlorination and Cyclization):

-

Chlorination: o-Tolylacetic acid is dissolved in a suitable solvent such as fluorobenzene (B45895) and dried via azeotropic distillation. A free radical initiator, like 2,2'-azobisisobutyronitrile (AIBN), is added. Sulphuryl chloride is then added gradually while maintaining a constant temperature (e.g., 60-62°C) to form 2-chloromethylphenylacetic acid.[5][6][10]

-

Ring Closure (Cyclization): A base, typically an alkali metal bicarbonate like potassium bicarbonate, is added to the reaction mixture.[5][6][10] A catalytic amount of an alkali metal iodide may also be included.[10] The mixture is stirred at an elevated temperature (e.g., 60°C) to facilitate the intramolecular cyclization, yielding this compound.[5][6]

2. Purification Stage (Crystallization):

-

Workup: The aqueous and organic layers are separated. The organic layer containing the product is washed and dried.[5][6]

-

Precipitation: An anti-solvent, such as cyclohexane (B81311) or methylcyclohexane, is slowly added to the warm organic solution to induce precipitation of this compound.[5][6][10]

-

Crystallization: The solution is cooled significantly (e.g., to 2-5°C) to maximize the yield of crystalline product.[5][6][10]

-

Isolation: The crystallized solid is isolated by filtration, washed with a small amount of cold anti-solvent, and dried under vacuum.[5][6][10]

3. Characterization Stage (Melting Point Determination):

-

Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly, and the range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point. This value is compared against literature values to assess purity.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and physical characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

References

- 1. Page loading... [wap.guidechem.com]

- 2. US6215006B1 - Process for the preparation of 3-isochromanoes by cyclization of o-chloromethylphenylacetic acids - Google Patents [patents.google.com]

- 3. This compound | 4385-35-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound CAS 4385-35-7 manufacturer - Changsha Yuteng New Materials Co., Ltd. [csyuteng.com]

- 5. This compound CAS#: 4385-35-7 [m.chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound (CAS 4385-35-7) Manufacturer | Shanghai QIXIN New Materials Technology Co.,Ltd. - Leading Parylene dimers ,Plant-origin Cholesterol supplier in China | Shanghai QIXIN New Materials Technology Co.,Ltd [qixinchemicals.com]

- 8. This compound | 4385-35-7 [chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. EP0906304B1 - Process for preparing this compound - Google Patents [patents.google.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 3-Isochromanone

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-isochromanone. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation.

Introduction to this compound

This compound is a bicyclic organic compound with the chemical formula C₉H₈O₂. It consists of a benzene (B151609) ring fused to a six-membered lactone ring. The structural characterization of such molecules is fundamental in organic synthesis and medicinal chemistry, with NMR spectroscopy being one of the most powerful analytical tools for this purpose. This guide presents the detailed ¹H and ¹³C NMR spectral data, along with the experimental protocols for their acquisition.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated chloroform (B151607) (CDCl₃) at 298K.[1]

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound in CDCl₃ [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 7.24 - 7.60 | Multiplet | 4H | - | Aromatic Protons (H-5, H-6, H-7, H-8) |

| 5.32 | Singlet | 2H | - | Methylene Protons (H-1) |

| 3.72 | Singlet | 2H | - | Methylene Protons (H-4) |

Note: Some sources report slight variations in chemical shifts, for instance, δ 3.7 (s, 2H), 5.3 (s, 2H), 7.2-7.6 (m, 4H) and δ 3.8 (s, 2H), 4.6 (s, 2H), 7.2-7.5 (m, 4H).[2]

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule. The data below was recorded in CDCl₃ at 298K.[1]

Table 2: ¹³C NMR Chemical Shifts for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Carbon Assignment |

| 173.36 | C-3 (Carbonyl) |

| 134.22 | C-8a |

| 133.64 | C-5 |

| 131.50 | C-7 |

| 130.05 | C-6 |

| 129.76 | C-8 |

| 127.37 | C-4a |

| 72.76 | C-1 |

| 38.89 | C-4 |

Experimental Protocols

The following is a representative experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.

4.1 Sample Preparation

-

A sample of this compound (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is accurately weighed.

-

The sample is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.

-

The solution is transferred to a 5 mm NMR tube.

-

The NMR tube is capped and carefully cleaned on the outside before insertion into the spectrometer.

4.2 NMR Data Acquisition

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.[1]

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

-

Temperature: 298 K.[1]

-

Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Acquisition Time: Approximately 2-4 seconds.

-

Spectral Width: A spectral width of 10-15 ppm is set to cover the expected range of proton chemical shifts.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon.

-

Temperature: 298 K.[1]

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Acquisition Time: Approximately 1-2 seconds.

-

Spectral Width: A spectral width of 200-250 ppm is used to encompass the full range of carbon chemical shifts.

4.3 Data Processing

The acquired Free Induction Decay (FID) signals are processed using appropriate software (e.g., TopSpin, Mnova). The processing steps include:

-

Fourier Transformation: The FID is converted from the time domain to the frequency domain.

-

Phase Correction: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

Integration: The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the proton ratios.

Structural Visualization

The following diagrams illustrate the chemical structure of this compound and the logical workflow for its NMR analysis.

Caption: Chemical structure of this compound with atom numbering.

Caption: Workflow for NMR analysis of this compound.

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 3-Isochromanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) and mass spectrometry (MS) data for 3-isochromanone (C₉H₈O₂), a bicyclic lactone of interest in synthetic and medicinal chemistry. Understanding its spectroscopic signature is crucial for reaction monitoring, quality control, and structural confirmation in drug discovery and development pipelines.

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are essential for accurate interpretation.

Fourier Transform Infrared (FTIR) Spectroscopy

A common and effective method for analyzing a solid sample like this compound is the thin solid film technique.

-

Sample Preparation : Approximately 20-50 mg of solid this compound is dissolved in a minimum volume of a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone) in a small vial.

-

Film Deposition : A drop of the resulting solution is carefully applied to the surface of a single, clean infrared-transparent salt plate (e.g., NaCl or KBr).

-

Solvent Evaporation : The solvent is allowed to evaporate completely, leaving a thin, even film of the solid compound on the plate. The quality of the film can be visually inspected; it should be translucent but not overly crystalline.[1]

-

Data Acquisition :

-

A background spectrum of the clean, empty sample compartment is recorded to subtract atmospheric (H₂O, CO₂) and instrumental interferences.

-

The salt plate with the sample film is placed in the spectrometer's sample holder.

-

The infrared spectrum is then acquired, typically by co-adding multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio over a standard range of 4000-400 cm⁻¹.

-

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization is a "hard" ionization technique that provides detailed structural information through extensive fragmentation.[2][3]

-

Sample Introduction : A small quantity of this compound is introduced into the ion source, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is volatilized by heating under high vacuum.

-

Ionization : The gaseous molecules are bombarded by a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming an energetically unstable molecular ion (M•⁺).[4]

-

Fragmentation : The excess energy imparted to the molecular ion causes it to break apart into smaller, characteristic fragment ions (cations and neutral radicals).

-

Mass Analysis : The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : Ions are detected, and their relative abundance is plotted against their m/z value to generate the mass spectrum.

Data Presentation and Interpretation

Infrared (IR) Spectrum Analysis

The IR spectrum of this compound is characterized by several key absorption bands corresponding to its specific functional groups. The molecule's structure, featuring a six-membered lactone (a cyclic ester) fused to a benzene (B151609) ring, dictates its spectral fingerprint.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H Stretching | Aromatic (sp² C-H) |

| 3000 - 2850 | Medium | C-H Stretching | Aliphatic (sp³ C-H) |

| 1750 - 1735 | Strong | C=O Stretching | δ-Lactone (Six-membered) |

| 1610 - 1580 | Medium | C=C Stretching | Aromatic Ring |

| 1480 - 1440 | Medium | C=C Stretching | Aromatic Ring |

| 1250 - 1150 | Strong | C-O Stretching (Acyl-Oxygen) | Ester (Lactone) |

| 1100 - 1000 | Strong | C-O Stretching (Alkyl-Oxygen) | Ether-like (Lactone) |

| 770 - 730 | Strong | C-H Bending (Out-of-plane) | Ortho-disubstituted Aromatic |

Interpretation:

The most diagnostic peak in the IR spectrum of this compound is the strong carbonyl (C=O) stretch of the δ-lactone, which is expected to appear in the 1750-1735 cm⁻¹ region. The presence of strong C-O stretching bands confirms the ester functionality. Additionally, peaks corresponding to aromatic and aliphatic C-H stretches, as well as aromatic C=C stretching and out-of-plane bending, will confirm the overall molecular structure.

Mass Spectrum Analysis

The mass spectrum provides the molecular weight and crucial structural information from the fragmentation pattern. The molecular weight of this compound (C₉H₈O₂) is 148.16 g/mol .

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Formula | Interpretation |

| 148 | [C₉H₈O₂]•⁺ | Molecular Ion (M•⁺) |

| 120 | [C₈H₈O]•⁺ | Loss of Carbon Monoxide (CO, 28 Da) from M•⁺ |

| 118 | [C₈H₆O]•⁺ | Loss of Formaldehyde (B43269) (CH₂O, 30 Da) from M•⁺ |

| 104 | [C₇H₄O]•⁺ | Loss of Ketene (B1206846) (C₂H₄O, 44 Da) via rearrangement from M•⁺ |

| 91 | [C₇H₇]⁺ | Tropylium (B1234903) ion, from rearrangement of the benzyl (B1604629) moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CHO from m/z 104 |

Interpretation:

-

Molecular Ion (m/z 148) : The presence of a peak at m/z 148 confirms the molecular weight of the compound. As a molecule with no nitrogen atoms, it correctly follows the nitrogen rule by having an even-numbered molecular weight.

-

Key Fragmentation (m/z 104) : A prominent fragment is often observed at m/z 104. This corresponds to a loss of 44 Da from the molecular ion. This loss is attributed to the elimination of a neutral ketene molecule (CH₂=C=O) following a ring-opening rearrangement.

-

Other Fragments : Other plausible fragmentation pathways include the loss of formaldehyde (CH₂O, 30 Da) to yield a fragment at m/z 118, or the loss of carbon monoxide (CO, 28 Da) to give a fragment at m/z 120. Further fragmentation of the benzyl portion of the molecule can lead to the stable tropylium ion at m/z 91.

Visualization of Logical Workflows and Pathways

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for identifying an unknown compound, such as this compound, using IR and MS techniques.

Proposed Mass Spectrometry Fragmentation Pathway

The diagram below outlines a primary fragmentation pathway for this compound under electron ionization conditions, highlighting the formation of the key m/z 104 fragment.

References

3-Isochromanone: A Technical Guide to its Synthesis, Properties, and Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Isochromanone, a heterocyclic compound with the chemical formula C₉H₈O₂, is a valuable building block in organic synthesis, finding applications in the preparation of various biologically active molecules and complex natural products. This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, purification, and spectroscopic characterization. While a definitive single-crystal X-ray diffraction analysis of the parent this compound is not publicly available in crystallographic databases, this guide furnishes detailed experimental protocols for its synthesis and crystallization, which are essential prerequisites for such structural studies. Furthermore, a summary of its key physical and spectroscopic properties is presented to aid in its identification and utilization in research and development.

Introduction

This compound, also known as 1,4-dihydro-3H-2-benzopyran-3-one, belongs to the isocoumarin (B1212949) family of lactones. Its rigid bicyclic structure and the presence of a reactive lactone functionality make it an attractive starting material for the synthesis of a diverse array of chemical entities. Its derivatives have been explored for various applications, including in agrochemicals and pharmaceuticals. This document aims to consolidate the available technical information on this compound to facilitate its use in a research and drug development context.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is crucial for its identification and quality control.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₂ | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 4385-35-7 | [1][2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 82-84 °C | [3] |

| Boiling Point | 130 °C at 1 mmHg | [3] |

| ¹H NMR Spectrum | Data available | [4] |

| Infrared (IR) Spectrum | Conforms to structure | [5] |

| Mass Spectrum (MS) | Data available | [4] |

Synthesis and Crystallization Protocols

Several methods for the synthesis of this compound have been reported. The following section details a common and effective procedure involving the chlorination of o-tolylacetic acid followed by intramolecular cyclization.

Synthesis of this compound from o-Tolylacetic Acid

This two-step process is a widely cited method for the preparation of this compound.[4]

Step 1: Chlorination of o-Tolylacetic Acid

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with o-tolylacetic acid and an inert solvent such as fluorobenzene (B45895).

-

Azeotropic Distillation: The mixture is heated to remove any residual water via azeotropic distillation.

-

Initiator Addition: After cooling the reaction mixture to approximately 60°C, a free radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), is added.

-

Chlorination: Sulphuryl chloride is added dropwise to the reaction mixture over several hours while maintaining the temperature at 60-62°C.

-

Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of the starting material.

Step 2: Cyclization to this compound

-

Base Addition: To the reaction mixture containing the chlorinated intermediate, an aqueous solution of a base, such as potassium bicarbonate, is added slowly. A catalytic amount of an iodide salt (e.g., potassium iodide) can be added to facilitate the reaction.

-

Heating: The mixture is stirred and heated at approximately 60°C for about an hour to promote the intramolecular cyclization.

-

Work-up: After cooling, the aqueous and organic layers are separated. The organic layer containing the this compound is washed and dried.

-

Crystallization: The crude product is crystallized from a suitable solvent system, such as cyclohexane (B81311) or a mixture of fluorobenzene and cyclohexane. The solution is heated to dissolve the solid and then slowly cooled to induce crystallization. The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.[4]

Crystal Structure Analysis

A thorough search of the Cambridge Crystallographic Data Centre (CCDC) and other public databases did not yield a definitive, publicly available single-crystal X-ray structure of the parent this compound. While crystal structures of several derivatives of this compound have been determined and deposited, the crystallographic data for the unsubstituted compound remains elusive in the public domain.

For researchers aiming to obtain the crystal structure of this compound, the following experimental workflow is recommended.

Proposed Experimental Workflow for Crystal Structure Determination

-

High-Purity Sample Preparation: Synthesize and purify this compound using the protocols outlined in Section 3 to obtain a sample of high chemical purity (>99%).

-

Single Crystal Growth:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) and allow the solvent to evaporate slowly at a constant temperature.

-

Slow Cooling: Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature and then slowly cool the solution to induce the growth of single crystals.

-

Vapor Diffusion: Place a concentrated solution of this compound in a small vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the solution can promote crystal growth.

-

-

X-ray Diffraction Data Collection:

-

Select a suitable single crystal of appropriate size and quality.

-

Mount the crystal on a goniometer head.

-

Collect X-ray diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain integrated intensities.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

Biological Activity and Signaling Pathways

Currently, there is no significant information available in the scientific literature detailing specific signaling pathways in which this compound is directly involved. Its primary role reported to date is that of a synthetic intermediate.

Conclusion

This compound is a readily accessible and versatile synthetic building block. While its definitive crystal structure is not yet publicly available, established protocols for its synthesis and crystallization provide a clear path for researchers to obtain high-quality crystals suitable for X-ray diffraction analysis. The compilation of its physicochemical and spectroscopic data in this guide serves as a valuable resource for its unambiguous identification and use in further research endeavors within the fields of medicinal chemistry and materials science. The lack of a published crystal structure represents a research gap that, once filled, will provide deeper insights into the solid-state conformation and intermolecular interactions of this important heterocyclic compound.

References

- 1. 1,4-dihydro-3H-2-benzopyran-3-one | C9H8O2 | CID 78092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-イソクロマノン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 4385-35-7 [chemicalbook.com]

- 5. This compound, Thermo Scientific Chemicals 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

An In-Depth Technical Guide to the Thermochemical Properties and Stability of 3-Isochromanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physicochemical properties of 3-isochromanone is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₂ | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| CAS Number | 4385-35-7 | [3] |

| Melting Point | 80-83 °C | [4][5] |

| Boiling Point | Not available | [5] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) and acetone; sparingly soluble in water. | [2] |

Thermochemical Properties

As of the latest literature review, specific experimental data on the standard enthalpy of formation, standard entropy, and heat capacity of this compound are not available. The determination of these fundamental thermochemical properties is crucial for understanding the energetic landscape of reactions involving this molecule and for process safety assessments. The lack of this data presents an opportunity for future research in the field of chemical thermodynamics.

Stability Profile

This compound exhibits moderate stability under neutral conditions. However, its lactone ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 2-(hydroxymethyl)phenylacetic acid.[2]

Chemical Stability:

-

Hydrolysis: The ester linkage within the lactone ring is the primary site of chemical instability.

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon, leading to the opening of the lactone ring. This process is generally faster than acid-catalyzed hydrolysis.

-

While specific kinetic data for the hydrolysis of this compound is not available, studies on structurally related isocoumarins suggest that the rate of hydrolysis is dependent on the pH of the medium.

Thermal Stability:

Information regarding the thermal decomposition of this compound is not extensively documented. However, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be employed to determine its decomposition temperature and thermal behavior.[6][7] Such studies are essential for defining safe handling and storage temperatures.

Relevance in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of biologically active compounds.[1] Its derivatives have been explored for several therapeutic applications, underscoring its importance to drug development professionals.

-

Synthetic Intermediate: It serves as a key precursor for the synthesis of more complex molecules with potential pharmacological activities, including anti-inflammatory and antioxidant agents.[1][2]

-

Biological Activity of Derivatives: While this compound itself has not been extensively studied for its biological activity, its structural core is found in numerous natural products and synthetic compounds that exhibit a range of biological effects.

The synthesis of derivatives from the this compound scaffold allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are well-documented in the literature. Below is a representative synthetic procedure.

Synthesis of this compound from o-Tolylacetic Acid [4][8][9]

This two-step one-pot synthesis involves the radical chlorination of o-tolylacetic acid followed by base-induced cyclization.

Materials:

-

o-Tolylacetic acid

-

Fluorobenzene (B45895) (or other suitable inert solvent)

-

2,2'-Azobisisobutyronitrile (AIBN) or other radical initiator

-

Sulphuryl chloride

-

Potassium bicarbonate

-

Potassium iodide (catalyst)

-

Standard laboratory glassware and equipment for organic synthesis (reflux condenser, dropping funnel, etc.)

-

Analytical equipment for reaction monitoring (e.g., Gas Chromatography)

Procedure:

-

Chlorination:

-

A solution of o-tolylacetic acid in fluorobenzene is dried by azeotropic distillation.

-

The solution is cooled to 60-62°C.

-

A radical initiator (e.g., AIBN) is added.

-

Sulphuryl chloride is added dropwise over a period of several hours while maintaining the temperature.

-

The reaction progress is monitored by GC to follow the consumption of the starting material.

-

-

Cyclization:

-

Upon completion of the chlorination, an aqueous solution of potassium bicarbonate and a catalytic amount of potassium iodide are added to the reaction mixture.

-

The mixture is stirred at an elevated temperature (e.g., 60°C) to facilitate the ring closure.

-

The reaction is monitored until the chlorinated intermediate is consumed.

-

-

Work-up and Purification:

-

The organic and aqueous layers are separated.

-

The organic layer is washed and then dried by azeotropic distillation.

-

The product is precipitated by the addition of a non-polar solvent like cyclohexane and cooling.

-

The solid this compound is collected by filtration and dried.

-

Below is a Graphviz diagram illustrating the workflow for this synthesis.

Logical Relationships in Stability and Reactivity

The stability and reactivity of this compound are intrinsically linked to its chemical structure, specifically the lactone ring fused to a benzene (B151609) ring. The following diagram illustrates the logical relationship between the structural features and the observed chemical properties.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,4-dihydro-3H-2-benzopyran-3-one | C9H8O2 | CID 78092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 4385-35-7 [chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Thermal Analysis Techniques - www.impactanalytical.com [impactanalytical.com]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. EP0906304B1 - Process for preparing this compound - Google Patents [patents.google.com]

Quantum Chemical Insights into 3-Isochromanone: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, spectroscopic, and electronic properties of 3-isochromanone, a heterocyclic compound of interest in medicinal chemistry. Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G* level of theory, are highlighted as a powerful tool for predicting molecular geometry, vibrational spectra (IR and Raman), electronic characteristics (HOMO-LUMO analysis), and NMR chemical shifts. This document outlines the theoretical methodologies and provides a framework for integrating computational data with experimental findings, thereby accelerating drug discovery and development processes.

Introduction

This compound and its derivatives represent a class of bicyclic lactones that are scaffolds in numerous biologically active compounds. A thorough understanding of their three-dimensional structure, vibrational modes, and electronic properties is paramount for elucidating their mechanism of action and for the rational design of new therapeutic agents. Quantum chemical calculations offer a robust, in-silico approach to obtaining this information with a high degree of accuracy, complementing and guiding experimental work. This guide focuses on the application of Density Functional Theory (DFT) for the comprehensive characterization of this compound.

Computational Methodology: A Detailed Protocol

The theoretical calculations detailed herein are predominantly based on Density Functional Theory (DFT), a workhorse of modern computational chemistry.

2.1. Geometry Optimization

The initial step involves the optimization of the molecular geometry of this compound. This is crucial as all subsequent calculations are performed on the optimized structure.

-

Software: Gaussian 16 or similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT).

-

Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: 6-31G* basis set.

-

Procedure: An initial guess of the this compound structure is submitted for geometry optimization. The calculation is considered converged when the forces on the atoms are negligible, and the geometry corresponds to a local minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.

2.2. Vibrational Frequency Analysis

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-31G*).

-

Purpose:

-

To confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

To predict the infrared (IR) and Raman spectra.

-

-

Procedure: The calculation of the second derivatives of the energy with respect to the nuclear coordinates yields the harmonic vibrational frequencies. The calculated frequencies are often scaled by an empirical factor (typically ~0.96 for B3LYP/6-31G*) to account for anharmonicity and basis set deficiencies, leading to better agreement with experimental spectra.

2.3. Electronic Properties Analysis

The electronic properties of this compound are investigated by analyzing the frontier molecular orbitals.

-

Method: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the converged DFT calculation.

-

Key Parameters:

-

HOMO Energy: Associated with the ability of the molecule to donate an electron.

-

LUMO Energy: Associated with the ability of the molecule to accept an electron.

-

HOMO-LUMO Energy Gap (ΔE): ΔE = ELUMO - EHOMO. This gap is an indicator of the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

-

2.4. NMR Chemical Shift Calculation

The theoretical 1H and 13C NMR chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.

-

Method: GIAO-DFT.

-

Functional and Basis Set: B3LYP/6-31G*.

-

Procedure: The GIAO method is applied to the B3LYP/6-31G* optimized geometry. The calculated isotropic shielding values are then referenced to the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory, to obtain the chemical shifts.

Predicted Quantitative Data for this compound

The following tables summarize the predicted quantitative data for this compound based on DFT calculations at the B3LYP/6-31G* level of theory.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-CH2 | 1.45 | |

| C-C (aromatic) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | O=C-CH2 | 125.0 |

| C-O-CH2 | 115.0 | |

| C-C-C (aromatic) | 119.0 - 121.0 | |

| Dihedral Angles (°) | O=C-C-C (ring) | ~180.0 |

Table 2: Predicted Vibrational Frequencies and Assignments (Illustrative)

| Predicted Frequency (cm-1, Scaled) | Experimental IR (cm-1) | Assignment |

| ~3050 | ~3060 | Aromatic C-H Stretch |

| ~2950 | ~2960 | Aliphatic C-H Stretch |

| ~1730 | ~1746 | C=O Carbonyl Stretch |

| ~1600 | ~1605 | Aromatic C=C Stretch |

| ~1250 | ~1250 | C-O Ester Stretch |

| ~1030 | ~1030 | O-CH2 Stretch |

Table 3: Predicted Electronic Properties

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.8 |

| HOMO-LUMO Energy Gap (ΔE) | 5.7 |

Table 4: Predicted 1H and 13C NMR Chemical Shifts (Illustrative)

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |

| C=O | - | ~171.0 |

| CH2 (ester) | ~3.70 | ~36.0 |

| O-CH2 | ~5.30 | ~70.0 |

| Aromatic CH | ~7.20 - 7.40 | ~125.0 - 132.0 |

| Aromatic C (quaternary) | - | ~131.0, ~132.0 |

Experimental Protocols

4.1. Synthesis of this compound

A common synthetic route involves the cyclization of 2-chloromethylphenylacetic acid.

-

Materials: o-Tolylacetic acid, sulfuryl chloride, a free radical initiator (e.g., AIBN), an inert solvent (e.g., chlorobenzene), and a base (e.g., potassium bicarbonate).

-

Procedure:

-

o-Tolylacetic acid is partially chlorinated with sulfuryl chloride in the presence of a free radical initiator in an inert solvent.

-

The resulting 2-chloromethylphenylacetic acid is then treated with a base, such as potassium bicarbonate, to induce cyclization to this compound.[1]

-

The product is isolated through phase separation and purified by recrystallization or column chromatography.[1]

-

4.2. Spectroscopic Characterization

-

FT-IR Spectroscopy:

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: The solid sample of this compound is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a salt plate from a solution.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm-1.

-

-

FT-Raman Spectroscopy:

-

Instrument: A Fourier Transform Raman (FT-Raman) spectrometer.

-

Sample Preparation: A small amount of the solid sample is placed in a sample holder.

-

Data Acquisition: The spectrum is excited with a laser (e.g., 1064 nm) and the scattered light is collected.

-

-

NMR Spectroscopy:

-

Instrument: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl3) containing a small amount of TMS as an internal standard.

-

Data Acquisition: 1H and 13C NMR spectra are acquired using standard pulse sequences. 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of signals.

-

Visualizations

Caption: Molecular structure of this compound.

Caption: Workflow for quantum chemical calculations.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional and 6-31G* basis set, provide a powerful and predictive framework for the detailed characterization of this compound. The ability to accurately predict geometric, vibrational, electronic, and spectroscopic properties makes these computational methods indispensable in modern drug discovery. By integrating these theoretical insights with experimental data, researchers can gain a deeper understanding of molecular behavior, facilitating the design and synthesis of novel this compound derivatives with enhanced therapeutic potential.

References

The Pharmacological Promise of 3-Isochromanones: A Technical Guide to Their Biological Activity

An in-depth exploration of the burgeoning therapeutic potential of 3-isochromanone derivatives, this guide offers researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities, mechanisms of action, and synthetic methodologies. Highlighting their significant anticancer, anti-inflammatory, antioxidant, and antifungal properties, this document serves as a foundational resource for advancing the discovery and development of novel therapeutics based on the this compound scaffold.

The this compound core, a privileged heterocyclic motif, has garnered considerable attention in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic compounds.[1] This guide synthesizes current research to provide a detailed examination of the pharmacological potential of this versatile scaffold, presenting quantitative data, experimental protocols, and mechanistic insights to inform future drug design and development efforts.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, with several analogues exhibiting potent cytotoxicity against a range of human cancer cell lines.[2] The primary mechanisms of action appear to involve the disruption of microtubule dynamics and the potential modulation of key signaling pathways that govern cell growth and survival.

A notable finding is the enhanced antiproliferative activity of 3-arylisoquinolinone analogues, which are structurally related to 3-isochromanones, particularly those with meta-substituents on the 3-aryl ring.[2] For instance, the 3-(3-fluorophenyl) derivative has been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]

Quantitative Data: Anticancer Activity

| Compound ID | 3-Aryl Substituent | MCF-7 (Breast) GI50 (µM) | A549 (Lung) GI50 (µM) | HepG2 (Liver) GI50 (µM) | HCT116 (Colon) GI50 (µM) |

| 1 | 3-Fluorophenyl | 0.07 | 0.12 | 0.08 | 0.09 |

| 2 | 4-Fluorophenyl | >100 | >100 | >100 | >100 |

| 3 | 3-Methoxyphenyl | 0.15 | 0.21 | 0.13 | 0.18 |

Data sourced from a comparative study on 3-arylisoquinolinone analogues, demonstrating the potent effect of substituent positioning.[2]

Signaling Pathways in Anticancer Activity

While microtubule destabilization is a confirmed mechanism for some 3-arylisoquinolinones, evidence also suggests the potential for these compounds to inhibit the PI3K/Akt/mTOR signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[3][4][5][6][7]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][8][9][10][11]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[2]

Tubulin Polymerization Assay

This assay measures the effect of compounds on the in vitro polymerization of tubulin into microtubules.[2][12][13][14][15]

-

Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer containing GTP. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the test compound dilutions to the wells.

-

Initiation of Polymerization: Initiate the reaction by adding the cold tubulin solution to each well.

-

Data Acquisition: Immediately measure the change in absorbance at 340 nm or fluorescence (excitation ~355 nm, emission ~460 nm) at 37°C in a kinetic mode for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance or fluorescence intensity against time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Certain this compound derivatives have exhibited promising anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as nitric oxide (NO).[12] The underlying mechanism is believed to involve the modulation of the NF-κB signaling pathway, a central regulator of the inflammatory response.[16][17][18][19][20][21]

Quantitative Data: Anti-inflammatory Activity

| Compound | Concentration (µM) | NO Production Inhibition (%) |

| Thiacremonone | 2.5 µg/ml | Significant |

| 5 µg/ml | Dose-dependent | |

| 10 µg/ml | Inhibition |

Data for thiacremonone, a sulfur-containing compound with structural similarities to isochromanones, demonstrating its inhibitory effect on LPS-induced nitric oxide production in vitro.[17]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often attributed to their ability to suppress the activation of the NF-κB pathway. This can occur through the inhibition of IκBα phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory genes.[16][21]

References

- 1. jddtonline.info [jddtonline.info]

- 2. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP0906304B1 - Process for preparing this compound - Google Patents [patents.google.com]

- 4. Anticancer agents: tumor cell growth inhibitory activity and binary QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Quantitative Structure–Anti-Inflammatory Relationships of Alkaloids [boa.unimib.it]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative characterization of experimental and calculated lipophilicity and anti-tumour activity of isochromanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid synthesis of 3-amino-1H-isochromene from ortho-ynamidyl het(aryl) aldehyde derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Page loading... [guidechem.com]

- 15. This compound synthesis - chemicalbook [chemicalbook.com]

- 16. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. derpharmachemica.com [derpharmachemica.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Fundamental Reactivity of 3-Isochromanone and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core reactivity of the 3-isochromanone scaffold, a privileged heterocyclic motif found in numerous natural products and pharmacologically active molecules. This document details the key chemical transformations, presents quantitative data in structured formats, outlines detailed experimental protocols, and visualizes reaction pathways to facilitate a deeper understanding for researchers in organic synthesis and medicinal chemistry.

Introduction to this compound

This compound (1,4-dihydro-3H-isochromen-3-one) is a bicyclic lactone that serves as a versatile building block in synthetic chemistry.[1][2] Its structure features a lactone (cyclic ester) fused to a benzene (B151609) ring, offering multiple reactive sites for chemical modification. These include the acidic α-protons at the C-4 position, the electrophilic lactone carbonyl carbon (C-3), the benzylic ether oxygen, and the aromatic ring itself. This inherent reactivity makes the this compound core a valuable starting point for the synthesis of complex molecular architectures and for the development of novel therapeutic agents.[1]

Synthesis of the this compound Core

The construction of the this compound skeleton can be achieved through various synthetic strategies. One of the most common and industrially scalable methods involves the free-radical chlorination of o-tolylacetic acid followed by base-mediated cyclization.[3][4]

Industrial Synthesis via Chlorination and Cyclization

This robust, one-pot process utilizes inexpensive starting materials to produce this compound on a large scale.[3][4]

Experimental Protocol:

-

A slurry of o-tolylacetic acid (1.0 eq) in a solvent such as fluorobenzene (B45895) or chlorobenzene (B131634) is heated to 60-80°C.

-

A radical initiator, typically 2,2'-azobisisobutyronitrile (AIBN, ~0.04 eq), is added to the mixture.

-

Sulphuryl chloride (SO₂Cl₂, ~1.1 eq) is added portion-wise over several hours while maintaining the temperature. The reaction progress is monitored by GC for the formation of 2-chloromethylphenylacetic acid.[3]

-

Upon completion, the reaction is cooled to ~60°C, and an aqueous solution of a mild base, typically potassium bicarbonate (K₂CO₃), is added.[3][4] A catalytic amount of potassium iodide (KI) can be added to enhance the rate of cyclization.

-

The mixture is stirred for approximately 1 hour to effect the intramolecular Sₙ2 reaction, forming the this compound ring.

-

After phase separation, the organic layer is dried, and the product is isolated by crystallization, typically affording yields in the range of 55-70%.[3][4]

Fundamental Reactivity

The reactivity of this compound can be systematically categorized by the primary site of chemical transformation: the C-4 methylene (B1212753) position, the C-3 lactone carbonyl, and the aromatic ring.

Reactivity at the C-4 Position: Enolate Formation and Subsequent Reactions

The protons on the C-4 carbon are α to the carbonyl group, rendering them acidic (pKa ≈ 18.8 in DMSO) and susceptible to deprotonation by a suitable base to form a nucleophilic enolate.[5] This enolate is a key intermediate for C-C bond formation at the C-4 position.

The generation of the this compound enolate is the gateway to a variety of functionalization reactions at the C-4 position.

Caption: Workflow for C-4 functionalization via enolate formation.

The enolate of this compound can be alkylated with various electrophiles, such as alkyl halides, in an Sₙ2 reaction. This provides a direct route to 4-alkyl-3-isochromanones.[5]

A prominent reaction at the C-4 position is the Knoevenagel condensation with aldehydes, which leads to the formation of 4-(arylmethylene)-3-isochromanone derivatives.[6][7] This reaction is typically catalyzed by a weak base, such as piperidine (B6355638).[6]

Reaction Mechanism: Knoevenagel Condensation

The mechanism involves the base-catalyzed formation of the enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.

Caption: Mechanism of the Knoevenagel condensation at C-4.

Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (B42025)

-

To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., toluene (B28343) or ethanol), add benzaldehyde (1.0-1.2 eq).

-

Add a catalytic amount of a base, such as piperidine (~0.1 eq).[6]

-

The reaction mixture is heated to reflux (e.g., 140°C in some protocols) for several hours and monitored by TLC.[6]

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the 4-(phenylmethylene)-3-isochromanone, typically as a mixture of E/Z isomers.[6]

| Aldehyde | Base | Conditions | Yield (%) | Reference |

| Benzaldehyde | Piperidine | 140°C, Ar | Not specified | [6] |

| Various Ar-CHO | Various | Microwave, solid support | Good yields | [7] |

Reactivity at the C-3 Lactone Carbonyl

The electrophilic nature of the carbonyl carbon in the lactone ring allows for nucleophilic attack by various reagents, leading to ring-opening or addition products.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to a diol. The reaction proceeds by nucleophilic addition of a hydride ion to the carbonyl, which opens the lactone ring to form an intermediate aldehyde, which is then further reduced to the primary alcohol.

Reaction Pathway: Lactone Reduction

Caption: Reduction of this compound to the corresponding diol.

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent and is generally less effective for the reduction of esters and lactones compared to LiAlH₄.[8][9] Selective reduction of other functional groups in the presence of the this compound lactone may be possible with NaBH₄ under controlled conditions.

Grignard reagents (R-MgX) and other organometallics react with the lactone carbonyl. The reaction typically involves a double addition, leading to the formation of a diol where two identical 'R' groups have been added to the original carbonyl carbon after ring opening.[10][11]

Experimental Protocol: Reaction with a Grignard Reagent (General)

-

A solution of the Grignard reagent (e.g., Phenylmagnesium bromide, >2.0 eq) in an anhydrous ether (e.g., THF, diethyl ether) is prepared or obtained commercially.

-

A solution of this compound (1.0 eq) in anhydrous ether is cooled in an ice bath under an inert atmosphere (N₂ or Ar).

-

The Grignard solution is added dropwise to the this compound solution. The reaction is typically exothermic.

-

After the addition is complete, the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

-

The product is extracted into an organic solvent, dried, and purified by chromatography to yield the corresponding diol.

Ring-Opening Reactions